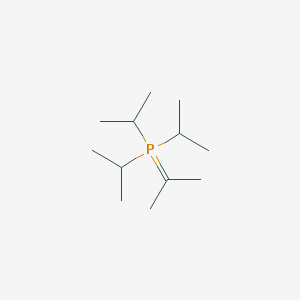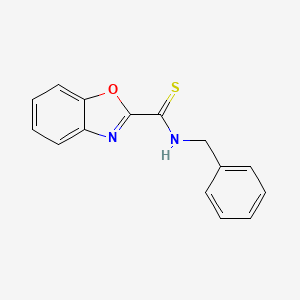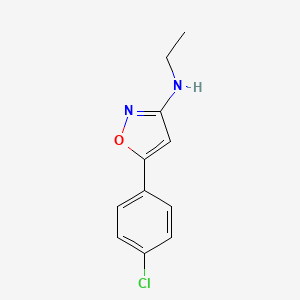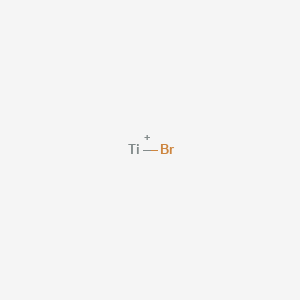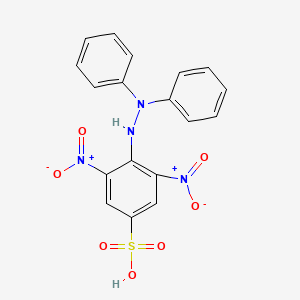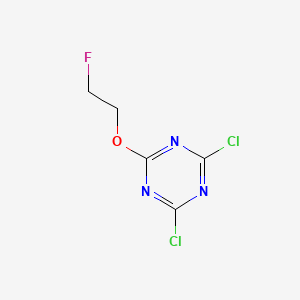
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring This particular compound is characterized by the presence of two chlorine atoms and a fluoroethoxy group attached to the triazine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with 2-fluoroethanol under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution of chlorine atoms with the fluoroethoxy group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile or redox agent used. For example, substitution with aniline would yield 2,4-dichloro-6-(phenylamino)-1,3,5-triazine.
科学研究应用
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other triazine derivatives, which are important in the development of herbicides and dyes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The presence of the fluoroethoxy group can enhance its binding affinity and selectivity for target molecules.
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-6-(2-methoxyethoxy)-1,3,5-triazine
- 2,4-Dichloro-6-(2-ethoxyethoxy)-1,3,5-triazine
- 2,4-Dichloro-6-(2-chloroethoxy)-1,3,5-triazine
Uniqueness
2,4-Dichloro-6-(2-fluoroethoxy)-1,3,5-triazine is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various applications.
属性
CAS 编号 |
90687-73-3 |
|---|---|
分子式 |
C5H4Cl2FN3O |
分子量 |
212.01 g/mol |
IUPAC 名称 |
2,4-dichloro-6-(2-fluoroethoxy)-1,3,5-triazine |
InChI |
InChI=1S/C5H4Cl2FN3O/c6-3-9-4(7)11-5(10-3)12-2-1-8/h1-2H2 |
InChI 键 |
YWQSUUZYLQBTCA-UHFFFAOYSA-N |
规范 SMILES |
C(CF)OC1=NC(=NC(=N1)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-6-pyridin-4-ylimidazo[2,1-b][1,3]thiazole](/img/structure/B14349544.png)

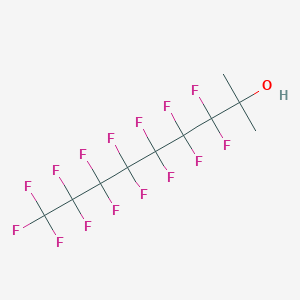
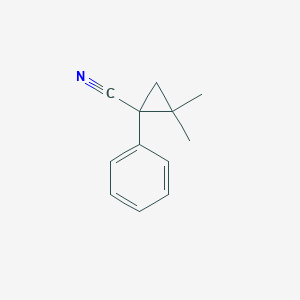
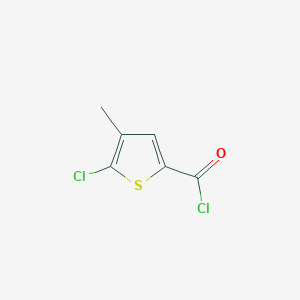
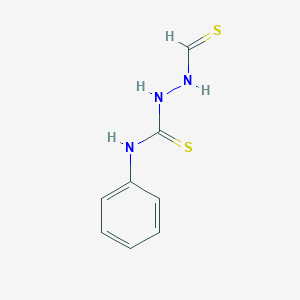
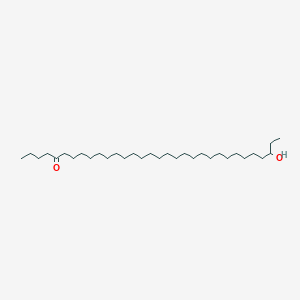
acetic acid](/img/structure/B14349602.png)
![[2-(Dibutylamino)ethenyl]propanedinitrile](/img/structure/B14349603.png)
